salvinorin B tetrahydropyran-2-yl ether
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Overview
Description
Salvinorin B tetrahydropyran-2-yl ether is a derivative of salvinorin A, a naturally occurring compound found in the plant Salvia divinorum. This compound has been modified to enhance its pharmacological properties, particularly its interaction with kappa-opioid receptors. This compound has shown potential in preclinical studies for its anti-cocaine and analgesic effects .
Preparation Methods
The synthesis of Salvinorin B tetrahydropyran-2-yl ether involves the modification of salvinorin A. One common method includes the reaction of salvinorin B with tetrahydropyran-2-yl ether under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is formed. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Salvinorin B tetrahydropyran-2-yl ether undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying kappa-opioid receptor agonists.
Biology: Research has shown its potential in modulating neurotransmitter release and uptake.
Medicine: Preclinical studies indicate its effectiveness in reducing drug-seeking behavior and providing analgesic effects with minimal side effects.
Industry: Its unique properties make it a candidate for developing new therapeutic agents
Mechanism of Action
The compound exerts its effects primarily through the activation of kappa-opioid receptors. This activation leads to a decrease in dopamine release and an increase in dopamine reuptake via the regulation of the dopamine transporter. These actions contribute to its anti-cocaine and analgesic effects. The molecular targets and pathways involved include the kappa-opioid receptor and the dopamine transporter .
Comparison with Similar Compounds
Salvinorin B tetrahydropyran-2-yl ether is compared with other derivatives of salvinorin A, such as ethoxymethyl ether Salvinorin B. While both compounds interact with kappa-opioid receptors, Salvinorin B tetrahydropyran-2-yl ether has shown fewer side effects and greater potency in reducing drug-seeking behavior. Similar compounds include:
Properties
Molecular Formula |
C26H34O8 |
---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-6a,10b-dimethyl-9-(oxan-2-yloxy)-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |
InChI |
InChI=1S/C26H34O8/c1-25-9-7-16-24(29)34-19(15-8-11-31-14-15)13-26(16,2)22(25)21(27)18(12-17(25)23(28)30-3)33-20-6-4-5-10-32-20/h8,11,14,16-20,22H,4-7,9-10,12-13H2,1-3H3/t16-,17-,18-,19-,20?,22-,25-,26-/m0/s1 |
InChI Key |
QFGJOBZLFYQWNI-UBPYUYODSA-N |
Isomeric SMILES |
C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
Canonical SMILES |
CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)OC4CCCCO4)C)C5=COC=C5 |
Origin of Product |
United States |
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